An In-depth Technical Guide to the Mechanism of Action of PROTAC AR Degrader-5
An In-depth Technical Guide to the Mechanism of Action of PROTAC AR Degrader-5
Audience: Researchers, scientists, and drug development professionals.
Core Tenet: Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their function.[1][2] Unlike traditional small-molecule inhibitors that follow occupancy-driven pharmacology, PROTACs operate catalytically, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2][3] This event-driven mechanism allows for substoichiometric drug concentrations to achieve profound and durable target suppression.[2]
PROTAC AR Degrader-5 is a heterobifunctional molecule engineered to specifically target the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[4][5] By removing the entire AR protein, such degraders can overcome resistance mechanisms associated with AR overexpression, mutation, or the emergence of splice variants that render traditional AR antagonists ineffective.[1][4][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The action of PROTAC AR Degrader-5 is a multi-step process that culminates in the selective destruction of the Androgen Receptor. The molecule itself is composed of three key parts: a ligand that binds to the target protein (AR), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][7]
-
Ternary Complex Formation: The primary event is the formation of a ternary complex, where PROTAC AR Degrader-5 acts as a molecular bridge, bringing the Androgen Receptor into close proximity with an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][3]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR protein.[1]
-
Proteasomal Recognition and Degradation: The polyubiquitinated AR is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and degrades the AR protein into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After inducing degradation, the PROTAC AR Degrader-5 molecule is released and can proceed to bind another AR protein, initiating a new cycle of degradation.[2][3]
Caption: Mechanism of PROTAC-mediated protein degradation.
The Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[4][8][9] Its canonical signaling pathway is as follows:
-
Ligand Binding: In the cytoplasm, androgens such as testosterone or dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR.[6][8] In its unbound state, AR is part of a complex with heat shock proteins (HSPs) which keep it in an inactive conformation.[10][11]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[10][11]
-
Dimerization & Nuclear Translocation: The activated AR monomers form homodimers and translocate into the nucleus.[10][11]
-
DNA Binding & Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[6][8][11]
-
Recruitment of Co-regulators: The AR-DNA complex then recruits a host of co-activators and the basal transcription machinery, including RNA Polymerase II, to initiate the transcription of genes involved in cell proliferation and survival.[10][11][12]
PROTAC AR Degrader-5 disrupts this entire cascade by eliminating the central player, the AR protein itself.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Quantitative Data
The potency and efficacy of PROTAC AR Degrader-5 have been characterized through various assays. The available data is summarized below.
| Parameter | Value | Cell Line / Model | Source |
| IC50 | 49 nM | Not Specified | [7][13] |
| Sebaceous Plaque Inhibition | 19.24% | Golden Hamster | [7][13] |
| 35.20% | Golden Hamster | [7][13] | |
| 49.54% | Golden Hamster | [7][13] | |
| 51.61% | Golden Hamster | [7][13] |
Experimental Protocols
Detailed methodologies for cited key in vivo experiments are provided below. These protocols are for reference only.[7]
Experiment 1: Inhibition of Sebaceous Plaque in Golden Hamsters
-
Animal Model: 7-8 week old female Golden hamsters, weighing 90-110g.[13]
-
Compound Formulation: PROTAC AR Degrader-5 (100, 200, 400, or 800 µg) co-administered with 12 µg of testosterone propionate (TP).[13]
-
Route of Administration: Topical skin application.[13]
-
Dosing Schedule: Applied daily for 21 consecutive days.[13]
-
Endpoint: Measurement of the inhibition rate of sebaceous plaque formation. The observed inhibition rates were 19.24% (100 µg), 35.20% (200 µg), 49.54% (400 µg), and 51.61% (800 µg).[7][13]
Experiment 2: Induction of Hair Regeneration in Mice
-
Compound Formulation: PROTAC AR Degrader-5 at concentrations of 5, 10, or 30 mg/ml, co-administered with dihydrotestosterone (DHT) at 30 mpk. A volume of 150 µL was applied.[7][13]
-
Dosing Schedule: Applied twice a day for 17 consecutive days.[7][13]
Caption: A typical workflow for in vivo evaluation of PROTAC AR Degrader-5.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. annualreviews.org [annualreviews.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. AR-Signaling in Human Malignancies: Prostate Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC AR Degrader-5 | Androgen Receptor | 2703021-51-4 | Invivochem [invivochem.com]
